Product packaging for Allyl prop-1-enyl disulfide(Cat. No.:CAS No. 122156-02-9)

Allyl prop-1-enyl disulfide

Cat. No.: B12770300
CAS No.: 122156-02-9
M. Wt: 146.3 g/mol
InChI Key: KBXOGESWPIVMNJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl prop-1-enyl disulfide is an organosulfur compound of significant interest in food chemistry and plant biochemistry research. This compound is a constituent of garlic (Allium sativum) and is part of the complex array of volatile sulfur-containing compounds that define the characteristic flavor and aroma profiles of Allium species . In research settings, it is studied to understand the flavor pathways in plants, particularly those triggered when plant tissue is damaged, leading to the enzymatic breakdown of non-volatile precursors into various volatile sulfides . The broader class of allyl sulfides, to which this compound belongs, has been extensively investigated for potential biological activities. Studies on related compounds, such as diallyl disulfide, have demonstrated a range of research applications, including investigations into antimicrobial, chemopreventive, and antioxidant mechanisms . A key area of interest is the interaction of these compounds with cellular thiols like glutathione and the subsequent post-translational modification of proteins through a process known as S-thioallylation, which can influence various metabolic and signaling pathways . Researchers utilize this compound as a standard to identify and quantify volatile components in essential oils and food extracts, often using techniques like HS-SPME/GC–MS . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S2 B12770300 Allyl prop-1-enyl disulfide CAS No. 122156-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122156-02-9

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

(E)-1-(prop-2-enyldisulfanyl)prop-1-ene

InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+

InChI Key

KBXOGESWPIVMNJ-GQCTYLIASA-N

Isomeric SMILES

C/C=C/SSCC=C

Canonical SMILES

CC=CSSCC=C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Distribution and Isomeric Forms in Allium Species

Allyl prop-1-enyl disulfide is a volatile compound that exists in different isomeric forms, contributing to the complex flavor profiles of Allium species.

This compound has been identified as a component of onion (Allium cepa) volatiles. nih.gov It is one of many sulfur-containing compounds that are formed when onion tissue is disrupted. frontiersin.org The compound exists as (E)- and (Z)-isomers, also referred to as trans- and cis-isomers, respectively. thegoodscentscompany.com The headspace of common onions (A. cepa L.) has been found to contain (E)-prop-1-enyl propyl disulfide. mdpi.com In a comparison of different colored onion varieties, white-colored onions were found to have a lower content of (E)-1-propenyl 2-propenyl disulfide compared to yellow-colored onions. frontiersin.org

The presence of this compound extends to other Allium species as well. In Welsh onion (Allium fistulosum), heat treatment has been shown to significantly increase the levels of certain sulfur compounds, including propyl (E)-1-propenyl disulfide. mdpi.comsemanticscholar.org This suggests that processing can alter the volatile profile of this vegetable. mdpi.comsemanticscholar.org

Furthermore, studies on Allium cornutum, a triploid onion, have detected the presence of allyl propyl disulfide, although in minor quantities compared to other sulfur compounds. mdpi.com In wild garlic or ramsons (Allium ursinum), while a wide range of polysulfides are present in the bulb, some, including allyl (Z)-prop-1-enyl trisulfide and allyl (E)-prop-1-enyl trisulfide, were not detected in the leaves. ishs.org

The following table provides a summary of the occurrence of this compound and related compounds in various Allium species.

CompoundAllium cepa (Onion)Allium sativum (Garlic)Allium fistulosum (Welsh Onion)Other Allium Species
This compoundPresent nih.govPresent nih.govscent.vnPropyl (E)-1-propenyl disulfide present after heating mdpi.comsemanticscholar.orgAllyl propyl disulfide present in A. cornutum mdpi.com
(E)-1-Propenyl 2-propenyl disulfideLower in white vs. yellow onions frontiersin.orgPresent ekb.eg
(Z)-1-Propenyl 2-propenyl disulfidePresent ekb.eg
Allyl (E)-1-propenyl disulfidePresent in essential oil core.ac.uk
Allyl (Z)-prop-1-enyl disulfidePresent in essential oil core.ac.uk
(E)-prop-1-enyl propyl disulfidePresent mdpi.com
Allyl (Z)-prop-1-enyl trisulfideNot detected in A. ursinum leaves ishs.org
Allyl (E)-prop-1-enyl trisulfideNot detected in A. ursinum leaves ishs.org

Biogenesis from S-Alk(en)yl Cysteine Sulfoxide (B87167) Precursors

The formation of this compound and other volatile sulfur compounds in Allium species is a result of a complex enzymatic and chemical process that begins with stable, non-volatile precursors called S-alk(en)yl cysteine sulfoxides (ACSOs). oup.comnih.govresearchgate.net

When the cells of an Allium plant are damaged, for instance by cutting or crushing, an enzyme called alliinase is released from the cell's vacuoles. ashs.orgresearchgate.netnih.gov This enzyme comes into contact with the ACSOs, which are located in the cytoplasm. nih.gov Alliinase catalyzes the breakdown of these precursors into highly reactive sulfenic acids, along with pyruvate (B1213749) and ammonia. ashs.orgresearchgate.net

Specifically, alliinase acts on precursors like S-allyl-L-cysteine sulfoxide (alliin), which is characteristic of garlic, and S-trans-prop-1-enyl cysteine sulfoxide (isoalliin), which is characteristic of onion. oup.comnih.govresearchgate.net The resulting unstable sulfenic acids then undergo spontaneous condensation and rearrangement reactions to form various thiosulfinates. researchgate.net These thiosulfinates are themselves unstable and further decompose into a variety of volatile sulfur compounds, including disulfides like this compound. researchgate.netspandidos-publications.com The specific types of disulfides and other volatile compounds formed depend on the initial mixture of ACSO precursors present in the particular Allium species. oup.comnih.govresearchgate.net

The biosynthesis of the ACSO precursors themselves is a multi-step process that is closely linked to cysteine and glutathione (B108866) metabolism within the plant. oup.comnih.gov One proposed and widely accepted pathway suggests that the biosynthesis begins with the S-alk(en)ylation of the cysteine residue in glutathione. oup.com This is followed by a series of enzymatic reactions, including the removal of the glycyl and glutamyl groups and an oxidation step, to ultimately form the various S-alk(en)yl cysteine sulfoxide flavor precursors. oup.com

There is also evidence to suggest an alternative pathway where the synthesis of these precursors may involve the (thio)alk(en)ylation of cysteine or a precursor like O-acetyl serine. oup.comnih.gov It is possible that both of these biosynthetic routes can occur, depending on the physiological state of the plant tissue. oup.comnih.gov The initial alk(en)yl groups themselves are thought to be derived from other metabolic pathways. For example, the allyl and propenyl side chains of alliin (B105686) and isoalliin (B1237514) have been traced back to the amino acid valine. researchgate.net

Isotopic Labeling Studies in Precursor Elucidation

Isotopic labeling has been a fundamental technique for deciphering the biosynthetic pathways of sulfur compounds in Allium species. nih.gov These studies involve feeding the plant or cell cultures with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³⁵S, ³H, ²H) and then tracking the incorporation of these labels into the downstream metabolites. oup.comfrontiersin.orgnih.gov This methodology provides direct evidence for precursor-product relationships and helps to map out the sequence of biochemical reactions. nih.govnih.gov

Radioactive labeling studies were instrumental in proposing the two primary biosynthetic pathways that lead to the formation of alliin. frontiersin.org Research by Parry and colleagues, utilizing isotope-labeled compounds, was particularly insightful in elucidating the biosynthesis of S-1-propenyl compounds, such as isoalliin, in onions. mdpi.comresearchgate.netresearchgate.net Their work demonstrated the conversion of γ-glutamyl-S-2-carboxypropyl cysteine into isoalliin. cabidigitallibrary.org

Further investigations have used labeled compounds to confirm the roles of various intermediates. For example, labeling experiments have established that γ-glutamyl peptides are key intermediates in the pathway. cabidigitallibrary.org The use of ³H-labeled alliin has been employed to prepare ³H-labeled allicin (B1665233), facilitating studies on its subsequent reactions and metabolic fate. frontiersin.org Animal studies using radiolabeled compounds have also helped to understand the absorption of allicin and its breakdown products. thieme-connect.de

The table below summarizes key findings from isotopic labeling studies relevant to the biosynthesis of precursors for this compound.

Table 1: Selected Isotopic Labeling Studies in Allium Sulfur Compound Biosynthesis

Isotope UsedPrecursor LabeledOrganism/SystemKey FindingReference
¹⁴CVarious precursorsGarlic (Allium sativum)Helped establish two feasible biosynthetic pathways for alliin. frontiersin.org
Isotope-labeled compound (unspecified)Precursors of S-1-propenyl compoundsOnion (Allium cepa)Elucidated the biosynthesis pathway of isoalliin. mdpi.comresearchgate.net
³HAlliinIn vitro (immobilized alliinase)Demonstrated a method for the preparation of ³H-labeled allicin for further mechanistic studies. frontiersin.org
¹³C₅ValineAllium speciesShowed that carbon from valine is incorporated into propiin and, to a lesser extent, isoalliin. researchgate.net
Unspecified radiolabelsPutative biosynthetic intermediatesOnion and GarlicProvided evidence for a biosynthetic pathway proceeding via γ-glutamyl peptide intermediates. oup.com

These studies have been crucial in building the current understanding of how the stable, odorless precursors like alliin and isoalliin are synthesized in Allium plants. The subsequent enzymatic and spontaneous reactions upon tissue damage lead to the complex mixture of volatile disulfides, including this compound, that characterize these species.

Chemical Synthesis and Analog Preparation

Synthetic Methodologies for Allyl prop-1-enyl disulfide

The synthesis of the specific structure of this compound requires the controlled formation of a disulfide bond between an allyl group and a prop-1-enyl group. The methodologies range from multi-step total syntheses to stereoselective approaches targeting specific isomeric forms.

While naturally present in plants like onion and garlic, the isolation of pure this compound is often challenging. nih.govoup.com Therefore, chemical synthesis provides a critical route to obtaining this compound for study. A total synthesis may involve the preparation of appropriate sulfur-containing precursors followed by a coupling reaction to form the disulfide bridge.

One plausible strategy involves the reaction of an allyl thiol with a prop-1-enylsulfenyl halide or a similar electrophilic sulfur species. Conversely, a 1-propenyl thiol could be reacted with an allylsulfenyl halide. Another approach is the controlled co-oxidation of a mixture of allyl thiol and 1-propenyl thiol.

A related synthesis has been described for bis(prop-1-enyl) disulfide. When a 1% solution of its isomers in benzene (B151609) is heated, it undergoes thermal rearrangement. thieme-connect.de The synthesis of the parent allyl propyl disulfide (with a saturated propyl group instead of a propenyl group) can be achieved through the reaction of allyl chloride with sodium sulfide (B99878) or by reacting allyl bromide with thiols. smolecule.com These fundamental reactions form the basis for developing specific syntheses for the prop-1-enyl variant.

The prop-1-enyl group in this compound can exist as either E (trans) or Z (cis) isomers. Much of the research into the stereoselective synthesis of this moiety comes from studies on related, biologically significant molecules like S-1-propenyl-L-cysteine (S1PC) and its sulfoxide (B87167), isoalliin (B1237514), which are precursors to flavor compounds in onions. oup.commdpi.com

Researchers have developed several methods to stereoselectively synthesize the trans-S-1-propenyl group.

Palladium-Catalyzed Coupling : One successful approach involves the palladium-catalyzed coupling of cysteine with (E)-1-bromoprop-1-ene to produce trans-S1PC. mdpi.com

Isomerization of Alkynes : An earlier five-step method involved the isomerization of a terminal triple bond in ethyl prop-2-ynyl sulfide to form ethyl prop-1-ynyl sulfide, which was then coupled to produce the target structure. mdpi.com

Base-Catalyzed Isomerization : A simple method reported in the 1960s used a strong base (potassium tert-butoxide) to isomerize S-allyl-L-cysteine (SAC). mdpi.comnih.gov However, this method typically yields an almost equal mixture of both cis and trans isomers of S1PC. mdpi.com More recent work has also used base-catalyzed isomerization of S-2-propenyl-L-cysteine to generate a mixture of cis and trans S-1-propenyl-L-cysteine, which can then be separated by RP-HPLC. researchgate.net

Table 1: Comparison of Synthetic Approaches for S-1-Propenyl Compounds
MethodKey ReagentsPrimary ProductStereoselectivityReference
Base-Catalyzed IsomerizationPotassium tert-butoxide, S-allyl-L-cysteineS-1-propenyl-L-cysteine (S1PC)Mixture of cis and trans isomers mdpi.comnih.gov
Palladium-Catalyzed CouplingPalladium catalyst, Cysteine, (E)-1-bromoprop-1-enetrans-S1PCHigh (trans-selective) mdpi.com
Multi-step from AlkyneEthyl prop-2-ynyl sulfide, NaOMe, Li, NH₃trans-S1PCHigh (trans-selective) mdpi.com
(E)-1-bromoprop-1-ene Couplingtert-BuLi, Dibenzyl disulfide, (E)-1-bromoprop-1-enetrans-S1PCHigh (trans-selective) nih.gov

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and modern transition-metal catalysis has provided powerful tools for this purpose. nih.gov Catalysts based on palladium, nickel, and copper are widely used to form C-S bonds with high efficiency and functional group tolerance, which is a significant improvement over older methods that often required harsh conditions. nih.govmdpi.com

These catalytic systems are effective for coupling thiols with various partners, including aryl and alkyl halides. nih.govorganic-chemistry.org

Palladium Catalysis : Palladium complexes, particularly with specialized ligands like CyPF-t-Bu, have shown exceptionally high turnover numbers for coupling thiols with aryl halides and sulfonates. organic-chemistry.org

Nickel Catalysis : Nickel catalysts are also effective for C-S cross-coupling reactions, including the reaction of aryl iodides with disulfides or the coupling of aryl triflates with alkyl thiols. nih.govorganic-chemistry.orgresearchgate.net

Copper Catalysis : Copper-catalyzed reactions, often referred to as Chan-Lam couplings, can form diaryl thioethers by coupling arylboronic acids with sodium aryl sulfinates. organic-chemistry.org Copper catalysis is also used to couple aryl iodides with disulfides. organic-chemistry.org A photo-catalyzed, metal-free C-S cross-coupling of aryl iodides and disulfides has also been developed, offering a milder and more environmentally friendly alternative. frontiersin.org

These catalytic methods are directly applicable to the synthesis of allylic sulfides and could be adapted for the synthesis of this compound by, for example, coupling an allyl halide with a 1-propenylthiolate in the presence of a suitable metal catalyst.

Derivatization Strategies for Research Applications

To probe the structure-activity relationships of this compound, researchers synthesize chemically modified analogs and pure isomeric forms for comparative biological and chemical studies.

The preparation of analogs of this compound allows for systematic investigation into how structural changes affect its properties. Analogs can be synthesized by modifying either the allyl or the prop-1-enyl portion of the molecule. For instance, substituted allyl groups (e.g., cinnamyl, crotyl) or different alkenyl groups could be incorporated by starting with the corresponding halides or thiols in a cross-coupling or substitution reaction.

The disulfide bond itself is a reactive functional group that can be targeted for modification. Activated disulfides are known to react selectively with cysteine residues in proteins, suggesting that this compound could be used as a basis for developing bioconjugation reagents. scispace.com Furthermore, the disulfide linkage can be converted to a more stable thioether bond through desulfurization reactions. scispace.com In some complex molecular scaffolds, allyl and propenyl groups have been shown to be well-tolerated modifications, indicating that these groups can be incorporated into more elaborate drug-like molecules without loss of activity. nih.gov

The double bond in the prop-1-enyl group gives rise to geometric isomers, namely the (E)- and (Z)-forms. Commercially available allyl 1-propenyl disulfide is often sold as a mixture of these E/Z stereoisomers. thegoodscentscompany.com The ability to prepare and separate these isomers is crucial for determining if they have different chemical or biological activities.

As discussed previously, methods like base-catalyzed isomerization of the corresponding allyl-sulfur compounds tend to produce mixtures of cis (Z) and trans (E) isomers. mdpi.comresearchgate.net These mixtures can then be separated using chromatographic techniques like RP-HPLC to provide pure samples of each isomer for comparative analysis. researchgate.net

A related and well-studied transformation is the isomerization of allyl glycosides into the more reactive 1-propenyl glycoside intermediates. researchgate.net This reaction, often catalyzed by iridium complexes, is a key step in modern glycosylation chemistry and highlights a general strategy for converting stable allyl ethers into their vinylic prop-1-enyl isomers, which can then be used in further reactions. researchgate.netacs.org This principle can be applied to the synthesis of various prop-1-enyl compounds, including precursors for this compound.

Table 2: Isomer-differentiating Synthetic Strategies
StrategyDescriptionOutcomeReference
Base-Catalyzed IsomerizationTreatment of an S-allyl precursor with a strong base (e.g., t-BuOK).Produces a mixture of cis (Z) and trans (E) isomers. mdpi.comresearchgate.net
Stereoselective CouplingUsing a stereochemically pure starting material, such as (E)-1-bromoprop-1-ene, in a catalytic coupling reaction.Yields predominantly one isomer (e.g., the trans or E-isomer). mdpi.com
Chromatographic SeparationTechniques like RP-HPLC are used to separate a pre-existing mixture of isomers.Isolation of pure cis and trans isomers from a mixture. researchgate.net
Thermal RearrangementHeating a sample of disulfides can lead to equilibration between isomers.Can result in a thermodynamic mixture of isomers. thieme-connect.de

Advanced Analytical Techniques for Characterization and Detection

Hyphenated Chromatographic-Spectrometric Methods

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for analyzing complex volatile profiles of natural products like garlic and onion oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds such as Allyl prop-1-enyl disulfide. In the volatile profile of garlic and onion, this compound is one of many sulfur-containing molecules that contribute to the characteristic aroma and flavor.

During GC-MS analysis, the volatile components of a sample are separated based on their boiling points and polarity as they pass through a capillary column. For sulfur compounds, a DB-WAX or TG-5MS capillary column is often employed. The temperature of the GC oven is programmed to ramp up gradually, for example from 50°C to 250°C, to ensure the separation of compounds with a wide range of volatilities nih.govnih.gov.

Once separated, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for identification by comparing it to mass spectral libraries like the NIST database. This compound has been identified as a significant component in garlic and onion oils using this method researchgate.net. Studies have shown that the volatile fraction of onions is predominated by disulfides, which can constitute over 60% of the total volatile content nih.gov. GC-MS analysis of garlic essential oil has identified Allyl trans-1-propenyl disulfide as a main component, sometimes accounting for over 7% of the total composition researchgate.net.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/Condition
Column Type TG-5MS (30 m × 0.25 mm i.d., 0.25 µm) or similar
Carrier Gas Helium (1 mL/min)
Injection Mode Split (e.g., 1:10 ratio)
Oven Program Initial 50°C, ramp to 150-250°C
Ionization Electron Ionization (EI) at 70 eV

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices. When coupled with GC-MS, it provides a sensitive and efficient method for analyzing the headspace volatiles of plants like onion and shallot.

In this technique, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace. The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted into the hot injection port of a GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. This approach has been successfully used to characterize the volatile profiles of different onion varieties nih.govfrontiersin.org.

The main components identified in onion and shallot volatiles using SPME-GC-MS are often disulfides, with dipropyl disulfide and allylpropyldisulfide being prominent researchgate.net. This method is highly effective for identifying key metabolites and biomarkers in different colored onions, where sulfur compounds can account for 51-64% of the total volatile metabolites detected nih.govfrontiersin.org. The use of SPME-GC-MS has revealed that processing methods can alter the volatile profile, with disulfides and trisulfides often forming from the degradation of less stable precursors present in fresh samples nih.gov.

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing less volatile, thermally labile precursors of disulfides, such as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). In the early days of Allium research, GC analysis was sometimes plagued by the formation of artifacts due to the thermal degradation of native compounds conicet.gov.ar. HPLC offered a way to analyze these compounds at ambient temperature, avoiding degradation.

Reversed-phase HPLC (RP-HPLC) is commonly used to separate these polar precursors. In some cases, post-column derivatization or the use of ion-pairing reagents has been employed to enhance the detection of specific sulfur-containing amino acids and their derivatives mdpi.com. For instance, a post-column HPLC method was developed to separate and analyze over twenty sulfur-containing compounds in garlic preparations, including isomers of S-1-propenyl-cysteine (S1PC), in a single run mdpi.com. This technique can also be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, providing structural information on the separated compounds mdpi.com. While direct analysis of the highly volatile this compound by HPLC is less common, the technique is crucial for understanding its formation pathways by quantifying its precursors.

High-Resolution Spectroscopic Characterization

For unambiguous structural confirmation and detailed molecular analysis, high-resolution spectroscopic techniques are essential.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

GroupProtonPredicted Chemical Shift (ppm)Multiplicity
Allyl Group (-S-CH₂-CH=CH₂) -S-CH₂ -~3.3 - 3.5d (doublet)
-CH =~5.7 - 5.9m (multiplet)
=CH₂ ~5.1 - 5.3m (multiplet)
(E)-prop-1-enyl Group (-S-CH=CH-CH₃) -S-CH =~6.0 - 6.2dq (doublet of quartets)
=CH -~5.5 - 5.7dq (doublet of quartets)
-CH₃ ~1.8 - 2.0d (doublet)

Note: These are predicted values based on standard functional group ranges and may vary slightly.

Mass spectrometry, particularly when coupled with GC, provides not only the molecular weight of a compound but also a characteristic fragmentation pattern upon ionization. For this compound (molecular weight approximately 146 g/mol ), the electron ionization (EI) mass spectrum is key to its identification.

The fragmentation pattern arises from the breaking of bonds within the molecule. For disulfides, cleavage of the C-S and S-S bonds is common. The mass spectrum of this compound would be expected to show characteristic ions corresponding to the allyl (C₃H₅⁺, m/z 41) and propenyl (C₃H₅⁺, m/z 41) fragments. Other significant fragments would arise from cleavage around the disulfide bond. For example, the mass spectrum of the related compound diallyl disulfide shows a prominent peak at m/z 41, corresponding to the allyl cation, and a molecular ion peak at m/z 146 nist.gov. Similarly, fragments resulting from the loss of sulfur atoms or parts of the alkyl chains would be observed, helping to piece together the original structure and confirm its identity in a complex mixture.

Mechanistic Investigations of Biological Interactions

Enzymatic Modulation and Signaling Pathways

Induction of Phase II Detoxification Enzymes (e.g., Quinone Reductase)

There is no specific scientific literature detailing the induction of Phase II detoxification enzymes, such as quinone reductase, by Allyl prop-1-enyl disulfide. While other aliphatic sulfides derived from Allium vegetables are known to increase the activity of Phase II enzymes, specific studies to confirm or quantify this effect for this compound are not available in the current body of research.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)

The direct inhibitory effect of this compound on pro-inflammatory mediators, including the production of nitric oxide, has not been specifically investigated. Research on other garlic-derived compounds has shown modulation of inflammatory pathways, but these findings cannot be directly attributed to this compound without dedicated studies.

Interaction with Cytochrome P450 Monooxygenases

Specific interactions between this compound and cytochrome P450 (CYP) monooxygenases have not been characterized in the scientific literature. Studies on related compounds suggest that organosulfur molecules can inhibit or induce various CYP isoforms, which play a crucial role in the metabolism of xenobiotics. However, data pertaining exclusively to this compound is not available.

Influence on Cellular Oxidative Stress Responses

While this compound is mentioned in contexts related to oxidative stress, detailed studies on its specific influence on cellular oxidative stress responses are lacking imist.ma. The broader class of organosulfur compounds is known to possess antioxidant properties, but the precise mechanisms, such as scavenging of reactive oxygen species or modulation of antioxidant enzymes by this compound itself, have not been elucidated.

Molecular Basis of Cellular Processes

Apoptotic Signaling Cascades

The role of this compound in the induction or modulation of apoptotic signaling cascades is not well-documented. Although the compound is listed in databases that associate plant phytochemicals with biological activities like apoptosis imsc.res.inresearchgate.net, specific experimental studies detailing its impact on caspase activation, mitochondrial pathways, or other apoptotic markers are not present in the available literature.

DNA Integrity and Repair Mechanisms

The interaction of sulfur-containing compounds with DNA integrity and repair processes is a complex area of study. Thiol-containing molecules, in general, can play a role in the pathways that repair DNA damage. nih.gov Specifically, they can influence the repair processes of DNA that contains apurinic or apyrimidinic (AP) sites, which are common forms of DNA damage. nih.gov The presence of thiols in a reaction medium can affect the enzymatic pathways that nick the DNA strand adjacent to these damaged sites, potentially influencing the subsequent steps of repair. nih.gov

While direct studies on this compound are limited, research on the related compound diallyl disulfide (DADS) provides insight into potential mechanisms. Studies have shown that pretreatment with DADS can prevent apoptotic changes in liver cells, a process intrinsically linked to DNA integrity. nih.gov This protective effect involves the modulation of key proteins involved in the apoptotic cascade, such as Bax, cytochrome c, and caspase-3, suggesting an indirect mechanism for preserving cellular and DNA integrity under conditions of oxidative stress. nih.gov

Regulation of Transcription Factors (e.g., Nrf2) and Antioxidant Enzymes

A primary mechanism through which organosulfur compounds exert protective effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Research on diallyl disulfide (DADS) has demonstrated its ability to activate this pathway. In response to cellular stress, DADS was found to prevent the depletion of cytosolic Nrf2 and promote its translocation into the nucleus. nih.gov Once in the nucleus, Nrf2 activates the expression of various phase II and antioxidant enzymes, bolstering the cell's defense mechanisms against oxidative damage. nih.gov Similarly, diallyl trisulfide (DATS), another related compound, has been shown to protect cardiomyocytes from high glucose-induced apoptosis by upregulating the PI3K/Akt/Nrf2 pathway. nih.gov This activation leads to increased Nrf2 protein stability, nuclear translocation, and the subsequent expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov

Table 1: Effects of Diallyl Disulfides on the Nrf2 Pathway

CompoundObserved EffectDownstream ConsequenceSource
Diallyl disulfide (DADS)Prevents cytosolic Nrf2 depletion and promotes nuclear translocation.Up-regulation of phase II/antioxidant enzyme activities. nih.gov
Diallyl trisulfide (DATS)Increases Nrf2 protein stability and nuclear translocation via PI3K/Akt pathway.Upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov

Interplay with Microbial Systems

Mechanisms of Antimicrobial Activity

The antimicrobial properties of garlic-derived organosulfur compounds are well-documented. A key structural feature for this activity is the presence of an allyl group. nih.govresearchgate.net Comparative studies between diallyl sulfides and dipropyl sulfides have shown that the allyl moiety is fundamental for the antimicrobial action against a range of bacteria. nih.govsigmaaldrich.com

Diallyl disulfide (DADS) has demonstrated notable in vitro antibacterial activity. It creates significant zones of inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The antimicrobial efficacy of these compounds is also influenced by the number of sulfur atoms in the polysulfide chain. scienceopen.com While this compound is a disulfide, research on related compounds suggests that diallyl polysulfides with more sulfur atoms, such as diallyl trisulfide and diallyl tetrasulfide, exhibit progressively stronger activity. scienceopen.com

Table 2: In Vitro Antibacterial Activity of Diallyl Disulfide (DADS)

Bacterial SpeciesInhibition Zone Diameter (mm)Source
Staphylococcus aureus15.9 nih.gov
Pseudomonas aeruginosa21.9 nih.gov
Escherichia coli11.4 nih.gov

Antifungal Efficacy Pathways

Organosulfur compounds exhibit potent antifungal activity through multiple mechanisms, including direct inhibition and disruption of fungal cell defenses. Diallyl disulfide has shown significant inhibitory effects against various fungi, including wood-decaying species. nih.gov

One proposed pathway involves the disruption of the fungal cell's surface defense system. Research on allicin (B1665233), a related allyl sulfur compound, suggests it can interfere with the function of cell surface proteins like alkyl hydroperoxide reductase 1 (AHP1) in Saccharomyces cerevisiae. nih.gov This disruption renders the fungal cells more vulnerable to external stressors, such as copper ions (Cu2+), thereby enhancing fungicidal activity. nih.gov

Furthermore, diallyl disulfide has been shown to work synergistically with conventional antifungal drugs. rsdjournal.orgrsdjournal.org Studies on Candida albicans revealed a synergistic interaction between diallyl disulfide and both fluconazole (B54011) and amphotericin B, leading to an enhanced antifungal effect. rsdjournal.orgrsdjournal.org Computational molecular docking simulations suggest that this may be due to the ability of diallyl disulfide to form complexes with critical fungal enzymes, such as ALS3, which is involved in adhesion and biofilm formation. rsdjournal.org

Table 3: Antifungal Activity of Diallyl Disulfide (IC50 Values)

Fungal SpeciesIC50 Value (μg/mL)Source
Trametes hirsuta116.2 nih.gov
Laetiporus sulphureus73.2 nih.gov

Degradation Pathways and Chemical Stability

Thermal and Photo-degradation Mechanisms

Allyl prop-1-enyl disulfide is susceptible to degradation through both thermal and photolytic pathways. These processes involve the cleavage of its disulfide bond and subsequent molecular rearrangements, leading to a variety of other volatile sulfur compounds.

Studies on Volatile Compound Rearrangement and Decomposition

Thermal stress is a significant factor in the degradation and rearrangement of this compound. The presence of the allyl group makes the molecule particularly susceptible to thermally induced isomerization. Studies on analogous allyl-substituted sulfur compounds have shown that a common thermal reaction is the migration of the double bond from the allyl group to form the more thermodynamically stable prop-1-enyl isomer. For instance, the thermal treatment of 4-allyl-3-phenyl-4H-1,2,4-triazole results in its isomerization to cis- and trans-4-(1-propenyl)-4H-1,2,4-triazoles nih.gov. This suggests that a primary thermal degradation pathway for this compound is likely its conversion to bis(prop-1-enyl) disulfide.

Furthermore, allylic disulfides can undergo a nih.govnih.gov-sigmatropic rearrangement, a type of reaction known as a thio-Claisen rearrangement, which proceeds through a concerted mechanism rsc.org. This process can lead to the formation of different isomeric structures. Another potential reaction is a desulfurative sigmatropic rearrangement, which can occur in the presence of phosphines at room temperature, resulting in the formation of thioethers nih.gov.

Photo-degradation of disulfides is typically initiated by the absorption of UV light. This energy input leads to the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This cleavage generates two thiyl radicals researchgate.netresearchgate.net. In the case of this compound, this would produce an allylthiyl radical and a prop-1-enylthiyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to double bonds, or recombination to form new disulfide compounds. This radical-mediated process is a key mechanism in the light-induced degradation and transformation of such sulfur compounds researchgate.netnih.gov.

The table below summarizes the key degradation mechanisms.

Table 1: Summary of Thermal and Photo-degradation Mechanisms
Degradation Type Mechanism Primary Products (Inferred)
Thermal Isomerization (double bond migration) bis(prop-1-enyl) disulfide
nih.govnih.gov-Sigmatropic Rearrangement Isomeric thio-compounds
Photo-degradation Homolytic S-S bond cleavage Allylthiyl and prop-1-enylthiyl radicals

Stability in Simulated Biological and Food Matrices

The stability of this compound in food and biological systems is influenced by factors such as temperature, pH, and the presence of other reactive molecules. While direct studies on this specific compound in complex matrices are limited, research on related organosulfur compounds provides valuable insights.

For example, the thermal degradation of a related compound, allyl isothiocyanate, in a simple food matrix model (aqueous solution) at 100°C, leads to its complete decomposition. The degradation products include a variety of sulfides and disulfides, such as diallyl sulfide (B99878) and diallyl disulfide, indicating significant transformation during thermal processing.

In biological systems, the disulfide bond is a key functional group that can undergo thiol-disulfide exchange reactions. This process involves the reaction of a thiol (like the amino acid cysteine or the tripeptide glutathione) with a disulfide bond. This exchange can alter the structure of the original disulfide and is a fundamental reaction in many biological processes. The reactivity of the disulfide bond in this compound suggests it would be susceptible to such exchanges within a biological matrix, affecting its stability and biotransformation.

Isomerization Kinetics and Thermodynamics

Isomerization is a key aspect of the chemistry of this compound, encompassing both the migration of the double bond from the allyl to the propenyl position and the cis/trans (E/Z) isomerization of the prop-1-enyl group.

The conversion of an allyl group to a prop-1-enyl group is generally a thermodynamically favorable process, as the latter is a more stable conjugated system. Studies on the isomerization of analogous allyl aryl ethers to (Z)-prop-1-enyl aryl ethers have shown that the Gibbs free energy of isomerization (ΔG°) ranges from -12 to -23 kJ/mol, indicating a strong thermodynamic preference for the prop-1-enyl isomer at equilibrium. The enthalpies (ΔH°) for these reactions are also negative, confirming the greater stability of the product.

The table below presents thermodynamic data for the related isomerization of allyl aryl ethers to (Z)-prop-1-enyl aryl ethers.

Table 2: Thermodynamic Data for the Isomerization of Allyl Aryl Ethers to (Z)-prop-1-enyl Aryl Ethers at 298.15 K
Reactant ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/K·mol)
Allyl Phenyl Ether -12.5 -13.1 -2.0
Allyl 4-tolyl Ether -13.0 -13.5 -1.7
Allyl 4-methoxyphenyl (B3050149) Ether -13.6 -14.1 -1.7
Allyl 4-chlorophenyl Ether -12.3 -12.8 -1.7

Data is for a related class of compounds and serves as an illustrative example.

Computational Chemistry and in Silico Modeling

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For organosulfur compounds such as Allyl prop-1-enyl disulfide, Density Functional Theory (DFT) is a widely used approach to investigate electronic structure and reactivity. mdpi.com Functionals like B3LYP and M05-2X, combined with appropriate basis sets (e.g., 6-31G* or cc-pVQZ), are employed to optimize the molecular geometry and calculate various electronic descriptors. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. spu.edu These descriptors help in predicting how this compound might interact with biological targets and other molecules. ucsb.edu

Other calculated properties that offer insights into reactivity include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various thermodynamic descriptors like bond dissociation energy (BDE) and ionization potential (IP). mdpi.com

Table 1: Representative Quantum Chemical Descriptors for Allyl Disulfides Calculated using DFT Methods.
DescriptorTypical Calculated Value (eV)Significance in Reactivity
HOMO Energy-6.5 to -8.5Indicates electron-donating ability; higher values suggest greater nucleophilicity.
LUMO Energy-0.5 to 1.5Indicates electron-accepting ability; lower values suggest greater electrophilicity.
HOMO-LUMO Gap6.0 to 10.0Correlates with chemical stability; a smaller gap implies higher reactivity.
Ionization Potential (IP)8.0 to 10.0Energy required to remove an electron; related to antioxidant capacity.
Electron Affinity (EA)0.1 to 1.0Energy released upon gaining an electron.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rjptonline.org This method is instrumental in identifying potential biological targets for compounds like this compound and understanding the molecular basis of their activity. The process involves generating various conformations of the ligand and fitting them into the active site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. nih.govhu.edu.jo

Studies on organosulfur compounds from Allium sativum have employed molecular docking to investigate their inhibitory potential against various enzymes and receptors implicated in diseases like cancer and diabetes. rjptonline.orgbiointerfaceresearch.comchemijournal.com For example, docking studies have been performed on targets such as the Estrogen Receptor (ER-alpha), EML4-ALK, and α-glucosidase. rjptonline.orgnih.govbiointerfaceresearch.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the detailed interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. smu.eduyoutube.com

Table 2: Illustrative Binding Energies of Garlic-Derived Organosulfur Compounds with Various Protein Targets from In Silico Docking Studies.
CompoundProtein TargetBinding Energy (kcal/mol)Potential Therapeutic Area
Alliin (B105686)Estrogen Receptor (3ERT)-4.8Breast Cancer biointerfaceresearch.com
Z-ajoene1,3-beta-glucan synthase-5.07Antifungal healthdisgroup.usresearchgate.net
(S)-AllylcysteineEML4-ALK Receptor-4.54Lung Cancer rjptonline.org
Diallyl disulfideEstrogen Receptor (3ERT)-3.7Breast Cancer biointerfaceresearch.com
Methionolα-glucosidase-3.9Diabetes nih.gov

Mechanistic Insights from Reaction Pathway Calculations

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including those involving this compound. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the step-by-step pathway of a chemical transformation.

A relevant example is the computational study of the gas-phase thermolysis of allyl sulfides. researchgate.net Such studies have shown that these compounds can undergo a retro-ene type of reaction. organic-chemistry.orgwikipedia.org This pericyclic reaction proceeds through a six-membered cyclic transition state, leading to the formation of smaller, more stable molecules. researchgate.net Quantum chemical methods, such as DFT, are used to calculate the activation energies and reaction enthalpies for these pathways. These calculations can reveal the degree of synchronicity of the reaction and the nature of the transition states. researchgate.net Such mechanistic insights are crucial for understanding the stability and degradation pathways of this compound, particularly under conditions of heating or processing.

Table 3: Calculated Activation Energies for the Retro-Ene Reaction of Related Allyl Sulfides.
CompoundComputational MethodActivation Energy (Ea) (kJ/mol)
Allyl cyclohexyl sulfide (B99878)Experimental/Arrhenius140 ± 3 researchgate.net
Allyl n-propyl sulfideDFTCalculated at 550.65K researchgate.net
General Allyl SulfidesM05-2X/6-31+G(d,p)Varies with substituent researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnist.gov The fundamental principle is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its biological effect. mdpi.com

For a compound like this compound, a QSAR model could be developed to predict its activity against a specific biological target. This involves calculating a wide range of molecular descriptors, which can be categorized as:

Quantum-Chemical: HOMO/LUMO energies, partial atomic charges, dipole moment. ucsb.eduresearchgate.net

Geometrical: Molecular surface area, volume, shape indices. hufocw.org

Topological: Connectivity indices, atom counts, ring counts. hufocw.org

Physicochemical: LogP (lipophilicity), molar refractivity. jocpr.com

Once these descriptors are calculated for a set of related disulfide compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. jocpr.com A robust QSAR model can then be used to predict the bioactivity of new or untested compounds, including isomers or derivatives of this compound, thereby prioritizing molecules for synthesis and experimental testing. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Organosulfur Compounds.
Descriptor ClassExample DescriptorRelevance to Bioactivity
Quantum-ChemicalHOMO Energy (EHOMO)Relates to the molecule's ability to participate in charge-transfer interactions. researchgate.net
PhysicochemicalLogPDescribes the lipophilicity, which influences membrane permeability and transport. jocpr.com
GeometricalSolvent Accessible Surface Area (SASA)Indicates the extent of interaction with the solvent and receptor. jocpr.com
TopologicalBalaban Index (BI)Encodes information about the branching and shape of the molecule.
ElectronicDipole MomentInfluences polar interactions with the target binding site.

Emerging Research Frontiers and Methodological Advances

Development of Novel Biosynthetic Engineering Strategies

The biosynthesis of organosulfur compounds in Allium species is a complex process involving a cascade of enzymatic reactions. sci-hub.senih.gov S-alk(en)yl cysteine sulfoxides serve as the primary precursors to the volatile sulfur compounds that characterize these plants. sci-hub.senih.gov Modern biotechnology offers powerful tools to manipulate these pathways for enhanced production of specific compounds like Allyl prop-1-enyl disulfide.

Novel biosynthetic engineering strategies are being explored to increase the yield and purity of target organosulfur compounds. These strategies often involve the principles of synthetic biology and metabolic engineering to reprogram the plant's metabolic pathways. nih.govresearchgate.netresearchgate.net By understanding the key enzymes and genes involved, researchers can employ techniques such as:

Pathway Engineering: This involves the modification of existing biosynthetic pathways or the introduction of heterologous pathways from other organisms to channel metabolic flux towards the desired product. researchgate.net

Gene Expression Optimization: Overexpression or downregulation of key biosynthetic genes can significantly impact the production of specific compounds. researchgate.net For instance, enhancing the expression of enzymes responsible for the formation of the allyl or prop-1-enyl precursors could lead to higher yields of this compound.

Microbial Production: An alternative to plant-based production is the engineering of microorganisms, such as yeast or bacteria, to produce valuable plant secondary metabolites. unair.ac.id By transferring the relevant biosynthetic genes from Allium species into these microbial hosts, it may be possible to develop scalable and controlled fermentation processes for the production of this compound.

These approaches hold the promise of creating sustainable and efficient methods for producing this compound for research and other applications, independent of agricultural constraints. unair.ac.id

Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the dynamic formation and transformation of volatile compounds like this compound within living plant tissues requires sophisticated analytical techniques. Advanced spectroscopic methods are emerging as powerful tools for the in situ and real-time monitoring of these processes, minimizing the artifacts associated with traditional extraction methods.

Several cutting-edge techniques are being applied to the study of Allium organosulfur compounds:

Mass Spectrometry (MS) Based Techniques:

Secondary Electrospray Ionization-Orbitrap Mass Spectrometry (SESI-Orbitrap MS): This gentle ionization technique allows for the real-time analysis of volatile compounds in the gas phase with high sensitivity and resolution. nih.govresearchgate.net It is particularly useful for monitoring the rapid enzymatic formation of sulfur compounds upon tissue damage. nih.govresearchgate.net

Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS enables the direct analysis of samples in their native state with minimal preparation, providing rapid identification of volatile and semi-volatile compounds on the surface of a plant tissue.

Vibrational Spectroscopy:

Fourier-Transform Raman (FT-Raman) Spectroscopy: This non-destructive technique provides detailed chemical information based on the vibrational modes of molecules. sci-hub.se It can be used to quantitatively analyze the composition of acyclic unsaturated sulfur compounds in Allium oils and extracts. sci-hub.se

Infrared (IR) Spectroscopy: In conjunction with Raman spectroscopy, FT-IR can offer complementary information on the functional groups present in the sample, aiding in the identification of specific organosulfur compounds. embrapa.brresearchgate.net

These advanced spectroscopic methods provide an unprecedented view into the chemistry of Allium species, enabling researchers to observe the formation and degradation of this compound and related compounds as they occur within the plant.

Multi-omics Integration for Comprehensive Pathway Mapping

A complete understanding of the biosynthetic pathway of this compound requires a holistic approach that integrates data from multiple levels of biological organization. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for comprehensively mapping the intricate networks that govern the production of this compound. researchgate.netresearchgate.netmdpi.com

By integrating these different "omics" datasets, researchers can:

Identify Key Genes and Enzymes: Transcriptomics (the study of gene expression) can identify genes that are upregulated during the production of organosulfur compounds. nih.govnih.gov Proteomics can then confirm the presence and abundance of the enzymes encoded by these genes.

Elucidate Regulatory Networks: Integrated analyses can reveal how different genes and proteins interact to control the biosynthetic pathway. researchgate.net This includes the identification of transcription factors that regulate the expression of key biosynthetic genes.

Connect Genotype to Phenotype: By correlating genetic variations (genomics) with the abundance of specific metabolites (metabolomics), it is possible to identify the genetic basis for variations in the production of this compound across different Allium varieties. nih.gov

Recent studies in Allium have demonstrated the power of this approach. For example, combined transcriptomic and metabolomic analyses have been used to understand how nutrient availability, such as sulfur and nitrogen, affects the production of alliin (B105686), a precursor to many volatile sulfur compounds. nih.gov Similar integrated approaches can be specifically tailored to unravel the complete biosynthetic and regulatory pathway of this compound, from the initial sulfur uptake to the final enzymatic conversions.

Nanotechnology-Based Delivery Systems for Research Probes

The inherent instability and hydrophobicity of many organosulfur compounds, including likely this compound, present challenges for their use in experimental research. nih.gov Nanotechnology offers innovative solutions to overcome these limitations by providing novel delivery systems that can protect the compound and deliver it to specific targets for research purposes. sci-hub.senih.gov

Several nanotechnology-based approaches are being explored for the delivery of Allium-derived compounds:

Nanoencapsulation: This technique involves enclosing the active compound within a nanoparticle shell made of biocompatible materials. sci-hub.seresearchgate.net This can protect the compound from degradation, improve its solubility, and allow for its controlled release. sci-hub.senih.gov Various nanoencapsulation methods, such as nanoemulsions and the formation of nanocapsules, have been successfully applied to garlic extracts and oils. nih.govresearchgate.net

Nanoparticle-Based Probes: Nanoparticles can be functionalized to act as probes for bioimaging and sensing. nih.govresearchgate.net For instance, fluorescent nanoparticles could potentially be designed to bind to specific enzymes or cellular components involved in the biosynthesis or metabolism of this compound, allowing for their visualization within cells.

Nanosensors: The development of nanosensors for the detection of volatile sulfur compounds is an active area of research. embrapa.brresearchgate.net These sensors could be used to monitor the release of this compound from plant tissues in real-time, providing valuable data for biosynthetic studies.

These nanotechnology-based systems not only enhance the utility of this compound as a research tool but also open up possibilities for its future applications.

Q & A

Q. How can Allyl prop-1-enyl disulfide be synthesized in laboratory settings?

this compound can be synthesized via organosulfur coupling reactions. For example, isomerization of allyl groups using iridium catalysts (e.g., [Ir(COD)(PMePh₂)₂]PF₆) enables the formation of prop-1-enyl intermediates, which are then coupled with thiols or disulfides. Reaction conditions such as solvent choice (e.g., dichloromethane), temperature (20–25°C), and catalytic activation (e.g., N-iodosuccinimide/triflic acid) are critical for yield optimization .

Q. What analytical techniques are recommended for identifying and quantifying this compound in plant extracts?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and quantify volatile sulfur compounds. For example, onion oil analysis revealed Allyl propyl disulfide (peak 4 in GC-MS chromatograms) alongside methyl sulfide and dipropyl trisulfide .
  • Surface-Enhanced Raman Scattering (SERS): Enables direct detection of volatile organic compounds (VOCs) in fresh plant matrices without extraction. SERS spectra for diallyl disulfide and related compounds show distinct peaks at 490–710 cm⁻¹, corresponding to S–S and C–S vibrational modes .

Q. How can extraction efficiency of this compound from Allium species be optimized?

Steam distillation coupled with response surface methodology (RSM) optimizes yield. Key parameters include:

  • Distillation time: 2–4 hours to prevent thermal degradation.
  • Particle size: Finely chopped samples increase surface area.
  • Sulfur-rich growth conditions: Application of poultry manure (5 t ha⁻¹) elevates sulfur content by 31.6% in onion bulbs, directly enhancing Allyl propyl disulfide concentration by 41.9% compared to controls .

Advanced Research Questions

Q. What molecular mechanisms underlie the chemopreventive effects of this compound?

The compound induces phase II detoxification enzymes (e.g., glutathione S-transferase P1, Gstp1) via Nrf2/ARE pathway activation. In murine models, oral administration (50–100 mg/kg) upregulated Gstp1 expression within 6–12 hours, correlating with reduced benzo[a]pyrene-induced carcinogenesis. Structure-activity studies confirm that both the disulfide chain and allyl groups are essential for bioactivity . Experimental validation requires:

  • In vitro assays: Luciferase reporter systems to monitor ARE activation.
  • Knockout models: Nrf2-deficient mice to confirm pathway specificity .

Q. How do agricultural practices influence this compound biosynthesis in Allium species?

Sulfur fertilization significantly impacts biosynthesis:

  • Poultry manure (5 t ha⁻¹): Increases bulb sulfur content by 31.6%, raising Allyl propyl disulfide levels by 41.9% versus controls.
  • Environmental stressors: Drought and high salinity reduce thiosulfinate precursor availability, lowering disulfide yields. Controlled irrigation and sulfur supplementation are recommended for consistent production .

Q. How can researchers address contradictions in reported bioactivities of this compound?

Discrepancies arise from:

  • Compound stability: Degradation during storage (e.g., to allyl mercaptan) alters bioactivity. Use fresh extracts or stabilize with antioxidants (e.g., ascorbic acid).
  • Model systems: In vitro antioxidant assays (e.g., lipid peroxidation inhibition) may not reflect in vivo efficacy. Comparative studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) are advised .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratories?

  • Personal protective equipment (PPE): Use P3-filter respirators, nitrile gloves, and chemical-resistant aprons.
  • Ventilation: Process in fume hoods to avoid inhalation (TLV-TWA: 0.1 ppm).
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in amber glass vials at 4°C under nitrogen to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.